

# 2-(Chloromethyl)phenol CAS number 40053-98-3

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## Compound of Interest

Compound Name: 2-(Chloromethyl)phenol

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An In-Depth Technical Guide to **2-(Chloromethyl)phenol** (CAS 40053-98-3)

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **2-(Chloromethyl)phenol**. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles and supported by authoritative references.

## Compound Identification and Physicochemical Properties

**2-(Chloromethyl)phenol**, also known as o-hydroxybenzyl chloride, is a bifunctional organic compound featuring a phenol ring substituted with a chloromethyl group at the ortho position.<sup>[1]</sup><sup>[2]</sup> This unique arrangement of a reactive benzylic halide and an acidic phenolic hydroxyl group makes it a valuable and versatile intermediate in organic synthesis.<sup>[3]</sup><sup>[4]</sup>

Below is the chemical structure of **2-(Chloromethyl)phenol**.

Caption: Chemical structure of **2-(Chloromethyl)phenol**.

The key physicochemical properties of **2-(Chloromethyl)phenol** are summarized in the table below for quick reference. These parameters are critical for designing reaction conditions, purification strategies, and analytical methods.

Property	Value	Source(s)
CAS Number	40053-98-3	[1][2][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO	[1][2][6]
Molecular Weight	142.58 g/mol	[5][6]
IUPAC Name	2-(chloromethyl)phenol	[5][7]
Synonyms	o-Chloromethylphenol, o-Hydroxybenzyl chloride	[1][2]
Boiling Point	240.7 °C at 760 mmHg	[1][2]
Flash Point	99.3 °C	[1][2]
Density	1.233 g/cm <sup>3</sup>	[1][2]
pKa	9.46 ± 0.35 (Predicted)	[2]
XLogP3	1.5	[2][6]

## Synthesis and Mechanistic Considerations

The most direct and common laboratory synthesis of **2-(Chloromethyl)phenol** involves the chlorination of the corresponding benzylic alcohol, 2-hydroxybenzyl alcohol (salicylic alcohol). [2] This transformation is a standard procedure in organic chemistry, but the choice of chlorinating agent is crucial for achieving high yield and purity.

Caption: Synthetic workflow for **2-(Chloromethyl)phenol**.

### Detailed Synthesis Protocol: Chlorination of 2-Hydroxybenzyl Alcohol

This protocol describes the conversion of 2-hydroxybenzyl alcohol to **2-(Chloromethyl)phenol** using thionyl chloride. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gases, which simplifies the reaction workup.[2]

Materials:

- 2-Hydroxybenzyl alcohol (salicylic alcohol)
- Thionyl chloride ( $\text{SOCl}_2$ )
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (HPLC grade)

#### Procedure:

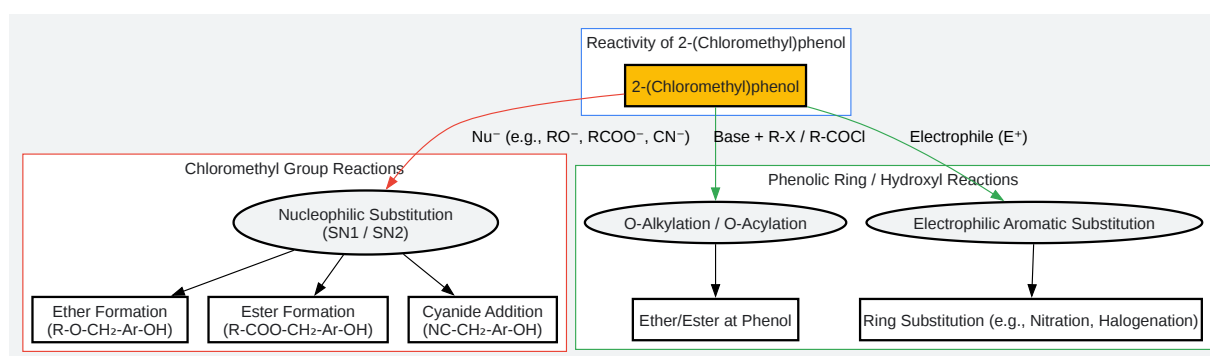
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.
- **Reagent Addition:** Cool the solution in an ice bath ( $0\text{ }^{\circ}\text{C}$ ). Add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions or degradation of the starting material and product.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Extraction:** Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.
- **Aqueous Wash:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Causality: The

bicarbonate wash is essential to remove acidic impurities (HCl, SO<sub>2</sub>), preventing them from interfering with subsequent steps and ensuring the stability of the final product.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.
- **Characterization:** Confirm the identity and purity of the isolated **2-(Chloromethyl)phenol** using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and GC-MS.

## Reactivity and Synthetic Utility

The synthetic utility of **2-(Chloromethyl)phenol** stems from two primary reactive sites: the chloromethyl group and the phenolic hydroxyl group on the aromatic ring.



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Caption: Key reaction pathways for **2-(Chloromethyl)phenol**.

- **Reactivity of the Chloromethyl Group:** As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution reactions.[4] The proximity of the phenyl ring stabilizes the transition states for both  $S_N1$  (via a resonance-stabilized benzylic carbocation) and  $S_N2$  pathways. This makes it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, a cornerstone of its utility in building more complex molecules for drug discovery.[8]
- **Reactivity of the Phenolic Ring:** The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[9] While one ortho position is occupied, the remaining ortho and para positions are activated towards substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Furthermore, the phenolic proton is acidic and can be easily removed by a base, allowing for O-alkylation or O-acylation to form ethers and esters, respectively.

## Applications in Drug Development and Research

The primary application of **2-(Chloromethyl)phenol** is as a molecular building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a scaffold for creating libraries of compounds for biological screening.

- **Intermediate for Complex Syntheses:** It serves as a precursor for synthesizing more complex molecules, including potential pharmaceutical agents and agrochemicals.[3][10] For instance, it can be used to introduce the 2-hydroxybenzyl moiety into heterocyclic systems, a common motif in medicinal chemistry.
- **Synthesis of Phenolic Resins:** In polymer chemistry, phenols and their derivatives react with aldehydes (like formaldehyde) and other cross-linkers (like epichlorohydrin) to form phenolic resins.[11][12][13] These polymers have diverse industrial applications.
- **Antimicrobial Research:** Chlorinated phenols as a class are known for their antimicrobial properties, acting by disrupting microbial cell membranes.[14][15] While **2-(Chloromethyl)phenol** itself is primarily a synthetic intermediate, its derivatives are often explored for potential antiseptic or disinfectant applications.

## Analytical Methodologies

Accurate quantification and qualification of **2-(Chloromethyl)phenol** are essential for reaction monitoring and quality control. Gas Chromatography (GC) is a highly suitable technique.

## General Protocol: Analysis by GC-MS

This protocol provides a starting point for the analysis of **2-(Chloromethyl)phenol** in a reaction mixture. Method optimization (e.g., temperature ramp, injector settings) is typically required.

### Instrumentation:

- Gas Chromatograph with a Mass Spectrometric (MS) detector.
- Capillary column suitable for polar analytes (e.g., a low-polarity silarylene phase like a TG-5SilMS or equivalent).[16]
- Autosampler and data acquisition software.

### Procedure:

- Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
- GC Conditions:
  - Injector: Split/splitless, 250 °C.
  - Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
  - Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10-15 °C/min to 280 °C, hold for 5 minutes.
  - MS Transfer Line: 280 °C.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  - Scan Range: m/z 40-300.

- Analysis: Inject the prepared sample. Identify the **2-(Chloromethyl)phenol** peak by its retention time and characteristic mass spectrum (looking for the molecular ion and fragmentation patterns). Quantify using an external or internal standard calibration curve.[\[16\]](#)  
[\[17\]](#)

## Safety, Handling, and Storage

**2-(Chloromethyl)phenol** must be handled with extreme care due to its hazardous nature, which is characteristic of both phenols and reactive alkylating agents.

- Hazards: Phenols are toxic, corrosive, and can cause severe chemical burns upon skin contact.[\[18\]](#) The compound can be absorbed rapidly through the skin, potentially leading to systemic toxicity.[\[18\]](#) As a benzylic halide, it is a potential alkylating agent and should be treated as a suspected mutagen.[\[19\]](#) Inhalation can cause severe respiratory tract irritation.  
[\[18\]](#)
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[\[18\]](#) Wear appropriate PPE, including a lab coat, splash goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[\[20\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[\[20\]](#)
- Spill & First Aid: Have a spill kit readily available. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.[\[18\]](#)

## Conclusion

**2-(Chloromethyl)phenol** (CAS 40053-98-3) is a synthetically valuable intermediate whose utility is defined by the distinct and exploitable reactivity of its chloromethyl and phenolic functional groups. For the medicinal chemist and drug development scientist, it represents a versatile scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development.

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